molecular formula C10H14Cl2N2 B2568158 [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine CAS No. 927997-19-1

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine

Cat. No.: B2568158
CAS No.: 927997-19-1
M. Wt: 233.14
InChI Key: YOFLNTLVVZMXLU-UHFFFAOYSA-N
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Description

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine is a chemical compound with the molecular formula C10H14Cl2N2. It is known for its unique structure, which includes a dichlorophenyl group attached to an ethylamine backbone. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine is used in various scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4’-dichlorodiphenyl Ether
  • 4-((3,4-dichlorophenyl)amino)-2-methylquinoline-6-ol

Uniqueness

Compared to similar compounds, [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine is unique due to its specific structural features and the presence of the dichlorophenyl group. This gives it distinct chemical properties and makes it suitable for specific research applications .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-14(2)6-10(13)7-3-4-8(11)9(12)5-7/h3-5,10H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFLNTLVVZMXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927997-19-1
Record name [2-amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine
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